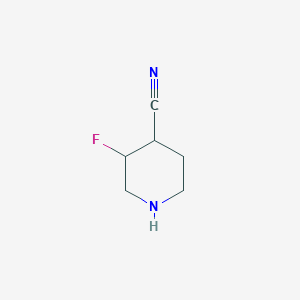
3-Fluoropiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropiperidine-4-carbonitrile is a fluorinated piperidine derivative. The incorporation of fluorine into the piperidine ring enhances its chemical properties, making it a valuable compound in various fields of research and industry. The presence of the fluorine atom and the nitrile group in the molecule contributes to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropiperidine-4-carbonitrile typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization helps in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropiperidine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Fluoropiperidine-4-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a precursor in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoropiperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and dipole interactions. The nitrile group can participate in coordination with metal ions or act as an electrophilic center in various biochemical pathways.
Comparison with Similar Compounds
3-Fluoropiperidine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Fluoropiperidine-4-carbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Fluoropyridine: Contains a pyridine ring instead of a piperidine ring, resulting in different electronic properties and reactivity.
Uniqueness: 3-Fluoropiperidine-4-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C6H9FN2 |
|---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
3-fluoropiperidine-4-carbonitrile |
InChI |
InChI=1S/C6H9FN2/c7-6-4-9-2-1-5(6)3-8/h5-6,9H,1-2,4H2 |
InChI Key |
CYOSERJTRKOYFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


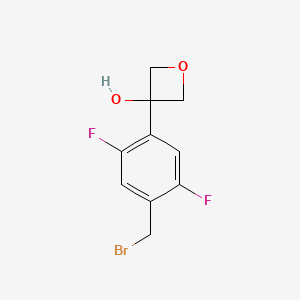
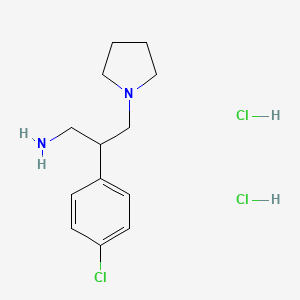
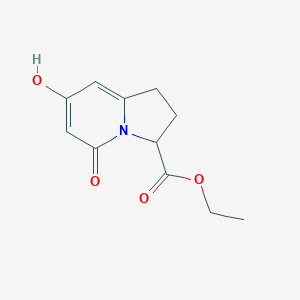
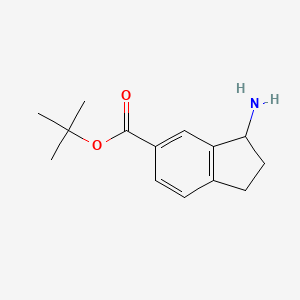
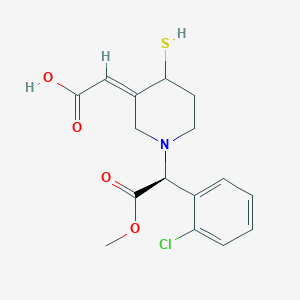
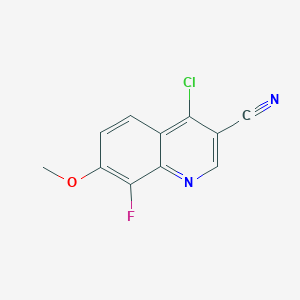
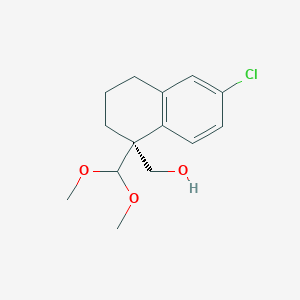
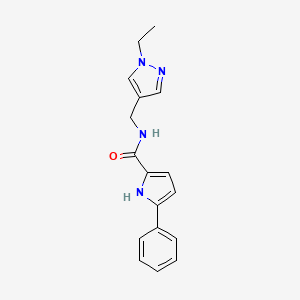

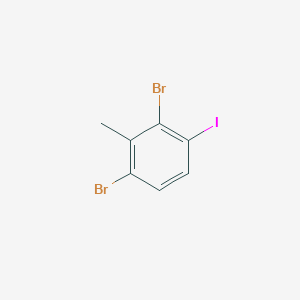
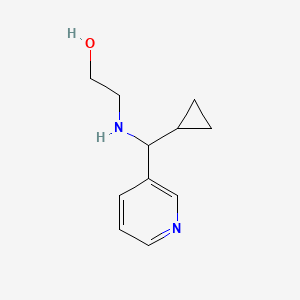
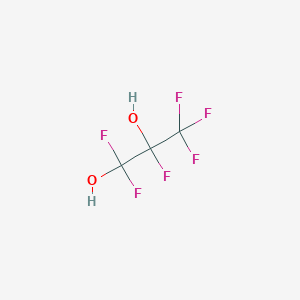
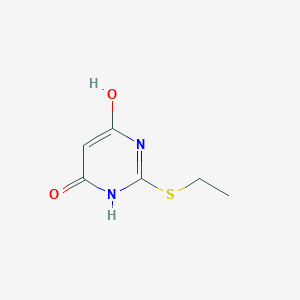
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
